Product packaging for INDIUM TRIFLUOROACETYLACETONATE(Cat. No.:CAS No. 15453-87-9)

INDIUM TRIFLUOROACETYLACETONATE

Cat. No.: B580121
CAS No.: 15453-87-9
M. Wt: 574.059
InChI Key: JSFSIUKMFCYGBL-IQMQLBNYSA-K
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Description

Significance of Beta-Diketonate Complexes in Coordination Chemistry Research

Beta-diketonate complexes are a cornerstone of coordination chemistry, valued for their versatility and stability. researchgate.net These ligands, characterized by two keto groups separated by a methylene (B1212753) group, readily form stable chelate rings with a vast array of metal ions. americanelements.com This chelation enhances the thermodynamic stability of the resulting complexes. The utility of beta-diketonate complexes is widespread, finding applications as catalysts in organic synthesis, precursors for the deposition of metal oxide thin films, and as building blocks for more complex molecular architectures. researchgate.netattelements.com Their solubility in organic solvents and volatility are key physical properties that underpin their use in techniques like chemical vapor deposition (CVD). americanelements.comresearchgate.net

Distinctive Features of Trifluoroacetylacetonate Ligand Systems

The trifluoroacetylacetonate (tfa) ligand is a derivative of acetylacetonate (B107027) where one of the methyl groups is replaced by a trifluoromethyl group. This substitution has profound effects on the properties of the resulting metal complexes. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the ligand and influences the electronic structure of the metal center. researchgate.net This modification can enhance the volatility and thermal stability of the metal complexes, making them superior precursors for CVD and atomic layer deposition (ALD) processes. researchgate.netcymitquimica.com Furthermore, the fluorinated nature of the ligand can impart increased solubility in organic solvents and influence the reactivity and catalytic activity of the complex. cymitquimica.comnih.gov

Overview of Indium(III) Coordination Chemistry Relevant to Trifluoroacetylacetonate

Indium, a group 13 element, typically exists in the +3 oxidation state in coordination compounds. researchgate.net Indium(III) ions act as Lewis acids and readily form complexes with a variety of ligands, including beta-diketonates. researchgate.net The coordination geometry around the indium(III) center in these complexes is often octahedral. The nature of the ligands significantly influences the properties of the resulting indium(III) complexes, such as their stability, solubility, and reactivity. researchgate.net For instance, the choice of beta-diketonate ligand can determine the suitability of the indium complex as a precursor for the synthesis of indium-based materials like indium oxide (In₂O₃) and indium tin oxide (ITO), which are crucial in the electronics industry. ontosight.airesearchgate.net

Historical Context and Evolution of Research on Indium Trifluoroacetylacetonate

Research into metal acetylacetonate complexes has a long history, but the systematic study of fluorinated beta-diketonate complexes, including this compound, gained momentum with the need for volatile precursors in the mid-20th century for applications such as gas chromatography and later, for advanced materials synthesis. Early work focused on the synthesis and characterization of these compounds, exploring their volatility and thermal stability. acs.org Over time, the research focus has expanded significantly. Kinetic studies have elucidated the mechanisms of ligand exchange reactions, providing insights into the dynamic behavior of these complexes in solution. cdnsciencepub.com More recently, the application of this compound as a precursor for the deposition of high-quality indium oxide thin films for electronic and optoelectronic devices has become a major area of investigation. cymitquimica.com The ongoing exploration of its properties continues to open new avenues for its application in catalysis and materials science. researchgate.netamericanelements.com

Interactive Data Tables

Table 1: Properties of Indium(III) Trifluoroacetylacetonate

PropertyValue
Chemical Formula C₁₅H₁₂F₉InO₆ cymitquimica.com
Molecular Weight 574.06 g/mol americanelements.com
Appearance White powder americanelements.com
CAS Number 15453-87-9 cymitquimica.com
Solubility Soluble in organic solvents cymitquimica.com
InChI InChI=1S/3C5H5F3O2.In/c31-3(9)2-4(10)5(6,7)8;/h32,10H,1H3;/q;;;+3/p-3/b3*4-2-; ereztech.com
InChIKey QDQYHGMMVDROAK-DJFUMVPSSA-K ereztech.com
Canonical SMILES CC(=CC(=O)C(F)(F)F)OInOC(=CC(=O)C(F)(F)F)C ereztech.com

Properties

CAS No.

15453-87-9

Molecular Formula

C15H12F9InO6

Molecular Weight

574.059

IUPAC Name

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-;

InChI Key

JSFSIUKMFCYGBL-IQMQLBNYSA-K

SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

Mechanistic Investigations and Ligand Exchange Dynamics of Indium Trifluoroacetylacetonate

Kinetic Studies of Intermolecular Ligand Exchange Processes

The study of ligand exchange kinetics is fundamental to understanding the reactivity and behavior of metal complexes in solution. cdnsciencepub.comru.nl For indium compounds, quantitative kinetic data provide crucial insights into the facile rearrangement reactions that characterize their chemistry. cdnsciencepub.com

Determination of Reaction Orders with Respect to Complex and Free Ligand

Kinetic investigations into the ligand exchange between dimethylindium(III) complexes and free trifluoroacetylacetone (Htfac) have been conducted using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The large chemical shifts observed in ¹⁹F NMR make it a particularly suitable method for these studies. cdnsciencepub.com

Activation Parameters: Activation Energies and Entropies of Activation

Activation parameters, such as the free energy of activation (ΔG‡), provide deeper mechanistic insights into the ligand exchange process. ru.nl These parameters can be derived from the temperature dependence of the reaction rates, often determined by analyzing the coalescence temperature of NMR signals. cdnsciencepub.com

For the exchange between Me₂InL (where L is a trifluoromethyl-β-diketonate anion) and the corresponding free ligand HL, activation free energies were calculated from coalescence temperature measurements. cdnsciencepub.com The rate-controlling step identified through these studies is the rotation of a monodentate diketonate ligand around its partial double bond. This must occur after one of the chelate rings opens and before an intramolecular proton transfer can complete the exchange. cdnsciencepub.com

The table below summarizes the activation free energies for the ligand exchange in different solvents.

Ligand (in Me₂InL/HL system)SolventΔG‡ (kcal/mol)
tfac (R=CH₃)Benzene (B151609)15.1
tfac (R=CH₃)Di-isobutylketone14.0
(R=t-butyl)Benzene16.5
(R=t-butyl)Di-isobutylketone15.2

Intramolecular Rearrangements and Stereochemical Fluxionality

Tris(chelate) complexes, such as indium trifluoroacetylacetonate, are often not static structures in solution but exhibit dynamic behavior, known as fluxionality. unideb.hursc.orgacs.org This involves intramolecular rearrangements that lead to the interconversion of stereoisomers.

Analysis of Fluxional Behavior in Solution via Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and mechanisms of chemical exchange processes. acs.org By monitoring the changes in NMR spectra as a function of temperature, researchers can observe the effects of molecular rearrangements. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for different isomers may be observed. As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. rsc.orgacs.org

For this compound and related complexes, ¹⁹F NMR has been effectively used to study these dynamic processes due to the sensitivity of the fluorine nucleus's chemical shift to its electronic environment. cdnsciencepub.com The study of line-width changes and coalescence temperatures in the DNMR spectra allows for the calculation of the rates of exchange and the corresponding activation parameters. cdnsciencepub.com

Proposed Mechanisms for Stereochemical Interconversion

For octahedral tris(chelate) complexes, two primary non-bond-rupture mechanisms are typically considered for racemization and isomeric interconversion:

Trigonal Twist (Bailar Twist): This mechanism involves the twisting of one triangular face of the octahedron relative to the other, passing through a trigonal prismatic transition state.

Rhomboid Twist (Rây-Dutt Twist): This process involves one chelate ring twisting relative to the other two, also proceeding through a different trigonal prismatic transition state.

However, for ligand exchange in indium β-diketonate systems, kinetic evidence points towards a mechanism involving bond rupture. cdnsciencepub.com The proposed rate-controlling step is the rotation of a monodentate ligand after the opening of one chelate ring. This creates a more open five-coordinate intermediate, facilitating the subsequent steps of the exchange. cdnsciencepub.com The process is completed by an intramolecular proton transfer from the incoming ligand to the now monodentate, dangling ligand, which then detaches. cdnsciencepub.com

Influence of Solvent Polarity and Steric Factors on Exchange Mechanisms

The environment in which a reaction occurs can significantly impact its kinetics and mechanism. For ligand exchange reactions of this compound, both solvent effects and steric factors play important roles. cdnsciencepub.comsemanticscholar.org

Studies have shown that the rate of ligand exchange is influenced by the solvent used. cdnsciencepub.com For the exchange in the Me₂InL/HL systems, the reaction proceeds faster in the more basic solvent, di-isobutylketone, compared to benzene. cdnsciencepub.com This suggests that basic solvents may facilitate the exchange by participating in the intramolecular proton transfer step, possibly by acting as a bridge. cdnsciencepub.com This observation is consistent with findings from related InL₃/HL exchange systems. cdnsciencepub.com

Steric factors also have a discernible effect. The activation free energy for the exchange is higher for the bulkier tert-butyl substituted ligand (R = t-butyl) compared to the methyl substituted ligand (R = CH₃) in both benzene and di-isobutylketone. cdnsciencepub.com This indicates that increased steric bulk on the ligand framework hinders the exchange process, likely by increasing the energy of the transition state. cdnsciencepub.comsemanticscholar.org

Comparative Studies with Other Indium(III) Beta-Diketonate Complexes

The mechanistic intricacies of this compound have been elucidated through comparative studies with other indium(III) beta-diketonate complexes. These investigations, primarily employing nuclear magnetic resonance (NMR) spectroscopy, have shed light on the dynamics of ligand exchange, a fundamental process in the coordination chemistry of these compounds.

Research has focused on the ligand exchange reactions between dimethylindium(III) complexes of various trifluoromethyl-β-diketones and the corresponding free ligands. cdnsciencepub.com A key study utilized ¹⁹F NMR spectroscopy to explore the exchange between Me₂InL and HL, where L represents the trifluoroacetylacetonate anion (tfac) or other related fluorinated β-diketonate ligands. cdnsciencepub.com The solvents of choice for these experiments were benzene and di-isobutyl ketone. cdnsciencepub.com

The findings revealed that the ligand exchange process is first order in both the dimethylindium(III) complex and the free ligand. cdnsciencepub.com This indicates that the rate-determining step involves a bimolecular interaction between these two species. Activation free energies for the exchange were determined from the coalescence temperatures of the NMR signals. cdnsciencepub.com

A significant outcome of these comparative studies is the identification of the rate-controlling step in the exchange mechanism. It is proposed to be the rotation of a monodentate diketonate ligand about a partial double bond. cdnsciencepub.com This rotation occurs after the initial opening of one of the chelate rings, forming a five-coordinate intermediate, and precedes an intramolecular proton transfer to a second monodentate ligand. cdnsciencepub.com

The comparative analysis extends to earlier studies on the exchange between tris(β-diketonato)indium(III) complexes (InL₃) and free trifluoromethyl-β-diketones. cdnsciencepub.com These comparisons are crucial for understanding how the nature of the ancillary ligands (in this case, the methyl groups in Me₂InL) influences the ligand exchange dynamics.

The choice of different R groups on the β-diketonate ligand (CF₃-CO-CH-CO-R⁻) also allows for a systematic investigation of electronic and steric effects on the exchange rates and mechanisms. For instance, comparisons have been made between ligands where R is a methyl group (as in trifluoroacetylacetonate) and a t-butyl group. cdnsciencepub.com

The following table summarizes the key findings from these comparative mechanistic studies:

Complex/Ligand System Methodology Key Findings Proposed Rate-Controlling Step
Me₂In(tfac) / Htfac¹⁹F NMR SpectroscopyFirst order in both complex and free ligand.Rotation of a monodentate diketonate ligand about a partial double bond.
Me₂InL / HL (L = CF₃COCHCOR⁻; R = methyl, t-butyl)¹⁹F NMR SpectroscopyActivation free energies derived from coalescence temperatures.Intramolecular proton transfer following ligand rotation.
InL₃ / HL (L = various trifluoromethyl-β-diketones)NMR SpectroscopyProvides a baseline for comparison with dimethylindium(III) systems.Chelate ring opening to form a five-coordinate intermediate.

Theoretical and Computational Chemistry Approaches to Indium Trifluoroacetylacetonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonds within the indium trifluoroacetylacetonate molecule. unige.ch These calculations can predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the compound's stability and reactivity.

For instance, DFT calculations have been employed to determine the optimized geometry of related metal acetylacetonate (B107027) complexes, showing good agreement with experimental data from techniques like gas-electron diffraction (GED). psu.edu While some discrepancies can arise, particularly in bond lengths which can be overestimated or underestimated depending on the basis set and computational method used, these calculations provide a valuable theoretical framework for interpreting experimental results. psu.edu The analysis of the electronic structure often involves examining the molecular orbitals to understand the metal-ligand bonding interactions. This includes the degree of covalent versus ionic character in the indium-oxygen bonds and the electronic effects of the trifluoromethyl groups on the acetylacetonate ligand.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

These simulations are particularly useful for understanding how the compound interacts with different solvents, which is crucial for applications in areas like chemical vapor deposition where precursor solubility and transport are key. MD simulations can reveal the arrangement of solvent molecules around the indium complex, the formation of hydrogen bonds (if applicable), and the conformational flexibility of the trifluoroacetylacetonate ligands. diva-portal.org The underlying principle of MD is to solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. mdpi.com This allows for the prediction of equilibrium properties and dynamic processes. mdpi.com

Computational Modeling of Reaction Mechanisms in Ligand Exchange

Computational modeling is a powerful tool for investigating the intricate mechanisms of ligand exchange reactions involving this compound. science.govnih.gov These reactions are fundamental to the synthesis of new indium complexes and the functionalization of surfaces and nanoparticles. science.gov Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. nih.gov

For example, in the context of nanoparticle functionalization, computational models can elucidate the associative or dissociative nature of the ligand exchange process. science.gov These models can also predict the thermodynamics and kinetics of the exchange, providing a deeper understanding of the factors that control the reaction, such as the nature of the incoming and outgoing ligands. chemrxiv.org Recent advancements have even seen the development of machine learning potentials to model ligand exchange dynamics, offering a computationally efficient way to study these complex processes. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of theoretical chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the interpretation of the spectra. acs.org For this compound, quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. acs.orgacs.org

For instance, DFT calculations can be used to compute the vibrational modes of the molecule, which correspond to the peaks observed in an IR spectrum. acs.org Similarly, solid-state NMR parameters for indium-115, such as the chemical shift and nuclear quadrupolar coupling constant, can be calculated and compared with experimental results obtained from solid-state NMR spectroscopy. researchgate.net This synergy between theoretical prediction and experimental measurement is crucial for accurate structural characterization and for understanding the local environment of the indium atom within the complex. acs.orgresearchgate.net

Predicted Spectroscopic ParameterComputational MethodExperimental Technique
Vibrational FrequenciesDensity Functional Theory (DFT)Infrared (IR) Spectroscopy, Raman Spectroscopy
NMR Chemical ShiftsDensity Functional Theory (DFT)Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Quadrupolar Coupling ConstantsDensity Functional Theory (DFT)Solid-State NMR Spectroscopy

Future Research Directions and Emerging Paradigms

Design of Novel Indium Trifluoroacetylacetonate Derivatives with Tunable Properties

A promising frontier in the study of In(tfac)3 lies in the rational design of novel derivatives to achieve specific, tunable properties. The versatility of coordination chemistry allows for the modification of the ligand environment around the indium center, which can profoundly influence the compound's physical and chemical characteristics. researchgate.net Future work will likely focus on synthesizing derivatives by altering the β-diketonate ligand. Introducing different functional groups to the trifluoroacetylacetonate backbone can modify the molecule's volatility, solubility, and thermal stability, which are critical parameters for its use as a precursor in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). strem.comrsc.org

For instance, creating derivatives with enhanced volatility could lower the required deposition temperatures, making the process compatible with a wider range of substrates, including flexible polymers. aip.org Furthermore, tailoring the electronic properties of the ligands can influence the bandgap and conductivity of the resulting indium oxide films. mdpi.com The exploration of different coordination environments and the synthesis of heteroleptic complexes, which contain more than one type of ligand, could also lead to new materials with unique optical and electronic properties for applications in optoelectronics and sensors. researchgate.netacs.org

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound and its application in nanomaterial fabrication are undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Green chemistry principles are becoming central to the development of new synthetic routes. mdpi.comacs.org This involves the use of less hazardous solvents, reducing energy consumption, and minimizing waste. mdpi.comrsc.org

Future research is expected to focus on biogenic and biomimetic approaches for synthesizing indium-based nanoparticles using precursors like indium acetylacetonate (B107027), a close relative of In(tfac)3. scirp.orgscirp.orgresearchgate.net These methods utilize natural products like plant extracts or gums as reducing and capping agents, offering an eco-friendly alternative to conventional chemical synthesis. acs.orgresearchgate.net Microwave-assisted synthesis is another promising green technique that can significantly shorten reaction times, reduce energy use, and improve product yields. mdpi.comacs.org The development of solvent-free synthesis methods, such as mechanochemical grinding, also represents a key area of future exploration to further minimize environmental impact. mdpi.com These green approaches are not only crucial for sustainable manufacturing but can also lead to the formation of nanoparticles with novel morphologies and properties. scirp.orgresearchgate.net

Advanced In Situ Characterization During Film Deposition or Catalytic Processes

A deeper understanding of the mechanisms governing film growth and catalytic reactions involving In(tfac)3 requires advanced, real-time characterization techniques. In situ and operando spectroscopic methods are critical for observing the chemical and structural transformations of the precursor and the growing material under actual process conditions. us-csic.es Techniques like in situ spectroscopic ellipsometry can provide precise, real-time monitoring of film thickness and growth rates during ALD processes. aip.orgb-tu.de

For catalytic applications, such as the hydrogenation of CO2 to methanol (B129727) where indium oxide is a key catalyst, in situ X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are invaluable. us-csic.esethz.ch These methods allow researchers to correlate the catalyst's structure and oxidation state at the atomic level with its performance under reaction conditions. ethz.ch Future efforts will likely focus on developing and applying more sophisticated in situ techniques, such as soft X-ray spectroscopy, to probe the surface chemistry of nanocatalysts during reactions. lcmcp.science This detailed mechanistic information is essential for understanding catalyst deactivation pathways and for the rational design of more robust and efficient catalysts. ethz.ch

Integration into Hybrid Material Systems and Multifunctional Architectures

The integration of this compound and its derivatives into hybrid materials and multifunctional architectures is an emerging field with vast potential. These systems combine the properties of the indium complex with other materials, such as polymers or other inorganic nanostructures, to create composites with synergistic or entirely new functionalities. acs.org One key area is the development of metal-organic frameworks (MOFs), where indium-based nodes can be linked by organic struts to create highly porous materials for catalysis and gas storage. mdpi.com

Hybrid organic-inorganic nanocomposites can be synthesized by preserving the integrity of the indium-containing nanobuilding blocks, which are then connected through organic spacers. acs.org Another approach involves using ALD to deposit indium oxide within porous structures like MOFs, creating highly active catalysts for reactions such as hydrogenation. mdpi.com Future research will explore the fabrication of complex heterostructures, such as combining indium-based semiconductor nanocrystals with other materials to form catalysts for growing low-dimensional materials or for photocatalytic applications. scispace.comresearchgate.net These multifunctional systems could find use in advanced electronics, solar cells, and sophisticated sensor arrays. tandfonline.com

Computational-Experimental Feedback Loops for Rational Design and Discovery

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of materials derived from this compound. Density Functional Theory (DFT) has become a powerful tool for predicting the properties of indium complexes and for elucidating reaction mechanisms at the atomic level. researchgate.nettue.nl Computational studies can, for instance, investigate the electronic structure of different indium acetylacetonate complexes to understand their electrochemical properties and suitability as precursors. researchgate.net

In catalysis, DFT calculations help identify active sites and determine the kinetic barriers for reactions like CO2 hydrogenation on indium oxide surfaces, guiding the design of more efficient catalysts. ethz.ch Future research will increasingly rely on a closed-loop approach where computational predictions guide experimental synthesis and characterization. The experimental results, in turn, will be used to refine and validate the theoretical models. This iterative feedback loop enables a more rational and efficient design process for novel In(tfac)3 derivatives, new synthetic pathways, and high-performance materials. rsc.org This integrated approach holds the key to moving from trial-and-error discovery to the deliberate design of materials with tailored properties for specific applications. acs.org

Interactive Data Tables

Table 1: Properties of Indium β-Diketonate Complexes

This table outlines key properties of Indium(III) trifluoroacetylacetonate and its non-fluorinated analogue, Indium(III) acetylacetonate, which are often used as precursors in material synthesis.

PropertyIndium(III) trifluoroacetylacetonateIndium(III) acetylacetonateReference
Chemical Formula C₁₅H₁₂F₉InO₆C₁₅H₂₁InO₆ nih.gov, wikipedia.org
Molar Mass 574.06 g/mol 412.14 g/mol strem.com, sigmaaldrich.com
CAS Number 15453-87-914405-45-9 strem.com, sigmaaldrich.com
Appearance White powderWhite solid strem.com, wikipedia.org
Primary Application CVD & ALD PrecursorPrecursor for In₂O₃ synthesis, Catalyst strem.com, sigmaaldrich.com

Table 2: Applications and Synthesis Techniques

This table summarizes various applications and the associated synthesis or deposition techniques where indium acetylacetonate compounds serve as critical precursors.

ApplicationSynthesis/Deposition TechniquePrecursor MentionedResulting MaterialReference
Transparent Conducting Oxides Atomic Layer Deposition (ALD)Indium(III) acetylacetonateIndium Oxide (In₂O₃) researchgate.net
Transparent Conducting Oxides Atmospheric Pressure CVDIndium(III) acetylacetonateIndium Tin Oxide (ITO) wikipedia.org
Thin-Film Solar Cells Atomic Layer Chemical Vapour Deposition (ALCVD)Indium(III) acetylacetonateCopper Indium Gallium Diselenide (CIGS) wikipedia.org
Nanoparticle Synthesis Green Synthesis (Biogenic)Indium(III) acetylacetonateIndium Oxide (In₂O₃) Nanoparticles scirp.org, researchgate.net
Catalysis VariousIndium(III) acetylacetonateIndium Oxide (In₂O₃) ethz.ch, sigmaaldrich.com

Q & A

Q. What are the established synthetic methods for indium trifluoroacetylacetonate, and how can reaction parameters be optimized?

this compound is synthesized by reacting indium(III) salts with trifluoroacetylacetone (H(tfa)) in a solvent system under controlled pH and temperature. Optimization involves adjusting molar ratios (e.g., 1:3 In:H(tfa)), inert atmosphere conditions to prevent hydrolysis, and purification via recrystallization. Evidence from chromium(III) trifluoroacetylacetonate synthesis suggests similar chelation mechanisms, emphasizing rigorous drying of reactants to enhance yield .

Q. Which analytical techniques are most suitable for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm ligand coordination and purity.
  • FTIR for identifying β-diketonate vibrational modes (e.g., C=O stretches at ~1600 cm⁻¹).
  • X-ray crystallography to resolve molecular geometry.
  • Gas chromatography with electron capture detection (GC-ECD) for trace analysis, as demonstrated in metal-chelate volatility studies . Data presentation should follow guidelines for tables and figures, including clear axis labels and footnotes .

Q. What are the primary applications of this compound in materials science?

The compound serves as a precursor for indium-containing thin films via chemical vapor deposition (CVD) or atomic layer deposition (ALD). Its volatility and thermal stability make it suitable for creating indium oxide layers in optoelectronic devices. Similar trifluoroacetylacetonate complexes are also used in catalytic cross-dehydrogenative coupling reactions .

Q. How should researchers ensure safety when handling this compound?

Safety protocols include:

  • Using glove boxes or fume hoods to avoid inhalation of fine particles.
  • Wearing nitrile gloves and lab coats to prevent skin contact.
  • Storing the compound in airtight containers under anhydrous conditions. These precautions align with general guidelines for handling indium compounds .

Q. What solvent systems are compatible with this compound for solution-phase studies?

The compound is soluble in non-polar solvents (e.g., toluene, hexane) and moderately polar solvents like dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent ligand dissociation. Solvent choice impacts coordination stability, as noted in studies of analogous metal β-diketonates .

Advanced Research Questions

Q. How can ligand substitution kinetics of this compound in different solvents be systematically investigated?

  • Use stopped-flow spectrophotometry to track real-time substitution rates.
  • Employ variable-temperature ¹⁹F NMR to monitor solvent effects on ligand exchange.
  • Validate findings with density functional theory (DFT) calculations to correlate solvent polarity with activation barriers. Experimental design should define clear variables (e.g., solvent dielectric constant) and controls to ensure reproducibility .

Q. How do crystallographic defects in indium oxide films derived from trifluoroacetylacetonate precursors affect optoelectronic performance?

  • Use X-ray photoelectron spectroscopy (XPS) to correlate deposition conditions (e.g., temperature, pressure) with oxygen vacancy concentrations.
  • Measure Hall effect parameters to link defect density to electrical conductivity.
  • Compare results with computational models (e.g., DFT) to predict defect formation energies. Research questions must specify measurable outcomes (e.g., defect density vs. resistivity) to maintain focus .

Methodological Considerations

  • Data Presentation : Tables should include Roman numerals, footnotes, and self-explanatory titles (e.g., "Table I: Thermal decomposition temperatures of In(tfa)₃ under varying atmospheres") .
  • Conflict Resolution : Address contradictory data by replicating experiments with explicit documentation of variables (e.g., humidity, reagent batches) .
  • Ethical Compliance : Obtain institutional approval for studies involving hazardous materials and cite permissions for reproduced figures/tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.